Galactosyl bromide
Beschreibung
Eigenschaften
Molekularformel |
C6H11BrO5 |
|---|---|
Molekulargewicht |
243.05 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-2-bromo-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11BrO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
InChI-Schlüssel |
BDJLMNAHVITKNE-SVZMEOIVSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)Br)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)Br)O)O)O)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Stereoselective Glycosylation
α-Galactosylation A significant application of galactosyl bromide lies in stereoselective α-galactosylation. Traditional methods often face challenges in achieving high α-selectivity, but recent advancements have shown great promise .
Cooperative Catalysis : A cooperative catalytic system using a silver salt and an acid has improved α-stereoselectivity in glycosylations. For example, using galactosyl bromide donors with benzoyl groups at the C-4 position favors α-1,2-cis stereoselectivity .
Optimized Reaction Conditions : Modifying reaction conditions, such as using trifluoromethanesulfonic acid (TfOH) instead of TMSOTf and conducting reactions at lower temperatures (e.g., −10 °C), can enhance α-stereoselectivity .
Case Study : The glycosidation of 4,6-OBz galactosyl bromide resulted in a disaccharide in high yield and nearly complete stereoselectivity, demonstrating the effectiveness of optimized conditions .
β-Deoxyglycosides : Galactosyl bromide can be used in the synthesis of 2-deoxyglycosides with exclusive β-configuration through indirect methods involving desulfurization under blue light .
Synthesis of Galactosyllactoses
Galactosyl bromides are critical in synthesizing galactosyllactoses (GLs), which are important components of galactooligosaccharides (GOS) . GOS affects infant microbiota, making GLs valuable for studying infant gut health .
Gram-Scale Synthesis : Chemical synthesis of 3'-GL, 4'-GL, and 6'-GL has been achieved on a gram scale using galactosyl donors to extend lactose-derived acceptors .
Impact on Infant Microbiota : Fermentation experiments with infant fecal samples have shown that GLs significantly contribute to the effects of GOS on infant microbiota .
Applications in Drug Delivery and Diagnostics
Galactose and its derivatives, including galactosyl bromide, are used to target specific cells for drug delivery and diagnostic purposes .
Targeted Drug Delivery : Galactose-conjugated prodrugs can enhance endocytosis in specific cells, such as HepG2 cells, due to their interaction with liver cells . Radiolabeled galactose conjugates accumulate rapidly in the liver, primarily in hepatocytes, making them useful for treating liver diseases associated with reactive oxygen species .
Theranostics : Galactose derivatives are being explored for theranostic applications, combining diagnostic and therapeutic functionalities. For example, galactose-based compounds can be used to target tumors and facilitate personalized treatment .
Transition Metal-Catalyzed Glycosylation
Galactosyl bromides are also utilized in transition metal-catalyzed glycosylation reactions, which offer a "greener" approach to synthesizing carbohydrates . These methods allow for installing anomeric functionality with remarkable selectivity and yield by carefully selecting ligand-catalyst complex systems .
Glycosylation in Antibody Engineering
Galactosylation variations in therapeutic antibodies can affect their efficacy. Therefore, galactosyl bromide and related compounds are valuable in modifying and studying the glycosylation patterns of antibodies . The degree of galactosylation can vary depending on the expression system used (e.g., CHO cells versus mouse myeloma cells), which impacts the antibody's therapeutic properties .
Tables of Glycosidation Reactions
| Entry | Donor | Conditions | Product, yield, α/β |
|---|---|---|---|
| 1 | 2a | Ag2O (3.0 equiv), TMSOTf (0.25 equiv), 0 °C→rt, 10 min | 4a, 99%, β-only |
| 2 | 2b | Ag2O (3.0 equiv), TMSOTf (0.10 equiv), 0 °C→rt, 15 min | 4b, 96%, 1:20 |
| 3 | 2b | Ag2O (3.0 equiv), TMSOTf (0.25 equiv), 0 °C→rt, 15 min | 4b, 71%, 1.0:1 |
| 4 | 2c | Ag2O (3.0 equiv), TMSOTf (0.25 equiv), 0 °C→rt, 1 h | 4c, 84%, 1:3.0 |
| 5 | 2d | Ag2O (3.0 equiv), TMSOTf (0.25 equiv), 0 °C→rt, 3 h | 4d, 80%, 2.9:1 |
| 6 | 2d | Ag2O (3.0 equiv), TfOH (0.15 equiv), −10 °C, 1.5 h | - |
Analyse Chemischer Reaktionen
Glycosylation Reactions and Stereoselectivity
Galactosyl bromide participates in glycosylation reactions under varied catalytic systems, with stereochemical outcomes influenced by protecting groups, catalysts, and temperature.
Table 1: Stereoselectivity of Galactosyl Bromide Derivatives
Key findings:
-
Benzoyl groups at C-3, C-4, and C-6 positions enhance α-selectivity via remote participation, while C-2 benzoyl groups favor β-selectivity through neighboring-group participation .
-
Lower temperatures (e.g., −30 °C) improve α-selectivity by slowing competing pathways .
Silver-Based Catalysis
-
Ag₂O/TfOH systems enable rapid glycosylation (5–30 min) with high yields (85–99%) and stereocontrol . For example, glycosylation of 3,4-O-benzoyl galactosyl bromide (2g) with acceptor 3 yielded 96% α-linked disaccharide in 2 h .
-
Ag₂O/TMSOTf systems accelerate reactions but risk silyl transfer side reactions, which are mitigated by substituting TMSOTf with TfOH .
Solvent and Temperature Effects
-
Reactions in toluene with Ag₂O (0.5 equiv) and TfOH (0.4 equiv) achieved 93–97% yields for both primary and secondary acceptors within 10–35 min .
-
In supercritical CO₂ , tetraacetylated galactosyl bromide exhibited moderate α/β selectivity (2:1–3:1) and yields (65–85%) under high-pressure conditions (1500 psi) .
Role of Acceptor Nucleophilicity
-
Highly reactive acceptors (e.g., diacetone galactose) accelerate glycosylation, achieving >95% yields in <1 h .
-
Electron-deficient acceptors require longer reaction times but retain stereoselectivity .
Table 2: Glycosylation with Diverse Acceptors
| Donor | Acceptor | Catalyst System | Time | Product (Yield, α/β) |
|---|---|---|---|---|
| 2f (4,6-OBz) | Primary OH | Ag₂SO₄ + TfOH | 3 h | 91%, α-only |
| 2g (3,4-OBz) | Secondary OH | Ag₂O + TfOH | 5 h | 89%, α-only |
Mechanistic Insights
Vergleich Mit ähnlichen Verbindungen
Reactivity and Stereoselectivity
Galactosyl bromide exhibits distinct reactivity compared to its chloride and iodide counterparts:
- Galactosyl Iodide: Demonstrates higher reactivity at lower temperatures (activation at 30°C vs. 40°C for bromide), enabling faster glycosylation. However, it preferentially forms β-anomers at lower temperatures (50–80°C), shifting to α-selectivity under microwave heating .
- Galactosyl Chloride : Requires harsher conditions (e.g., supercritical CO₂ at 75–85°C) but shows comparable stereoselectivity to bromide in some cases. For example, tetra-O-pivaloyl galactosyl chloride achieved β/α ratios of 1:19 with benzyl alcohol, similar to bromide derivatives .
- Temperature Dependence: Galactosyl bromide’s stereoselectivity is temperature-sensitive. At 30–70°C, β-anomers dominate, while α-anomers prevail above 70°C. This contrasts with iodides, which achieve α-selectivity only under microwave irradiation .
Table 1: Stereoselectivity of Galactosyl Halides
| Halide | Temperature Range (°C) | Predominant Anomer | Yield (%) | Conditions |
|---|---|---|---|---|
| Iodide | 50–80 | β | 65–83 | Conventional heating |
| Iodide | 100 (microwave) | α | 65 | Microwave, 2 hours |
| Bromide | 30–70 | β | 55–83 | Conventional heating |
| Bromide | >70 | α | 55 | Conventional heating |
| Chloride | 75–85 | β | 50–77 | Supercritical CO₂ |
Reaction Efficiency
- Phosphorothioate Synthesis: Galactosyl bromide reacts with diethyl phosphite to yield galactosyl phosphorothioate in 80–90% efficiency, outperforming mannosyl (30%) and rhamnosyl (30%) derivatives .
- Glycosylation Yields : In supercritical CO₂, galactosyl bromide achieves 83% yield with benzyl alcohol, while chlorides under similar conditions yield 50–77% .
Comparison with Other Glycosyl Donors
Glucosyl and Fucosyl Bromides
- Phosphorothioate Formation : Glucosyl and fucosyl bromides match galactosyl bromide’s efficiency (80–90% yields), suggesting comparable leaving-group abilities .
- Steric Effects : Bulky protecting groups (e.g., pivaloyl) enhance stereoselectivity. For example, tetra-O-pivaloyl galactosyl bromide achieves β/α ratios of 1:24, whereas acetylated analogs show lower selectivity (1:6.1–1:19) .
Table 2: Protecting Group Impact on Stereoselectivity
| Protecting Group | Donor | Acceptor | β/α Ratio | Yield (%) |
|---|---|---|---|---|
| Pivaloyl | Galactosyl Br | Benzyl alcohol | 1:24 | 83 |
| Acetyl | Galactosyl Br | Cyclohexanol | 1:6.1 | 77 |
| Acetyl | Galactosyl Cl | Benzyl alcohol | 1:19 | 77 |
Fluorinated Derivatives
2-Deoxy-2-fluoro-galactosyl bromide is a key intermediate for synthesizing fluorinated glycoconjugates. Unlike non-fluorinated analogs, it enables precise stereocontrol through phase-transfer catalysis, yielding α-anomers selectively .
Vorbereitungsmethoden
Foundation of the Koenigs–Knorr Protocol
The Koenigs–Knorr reaction, first reported in 1901, remains a cornerstone for synthesizing glycosyl bromides. This method involves treating peracetylated galactose derivatives with hydrogen bromide in acetic acid to generate the corresponding anomeric bromide. Early implementations faced challenges with hydrolytic instability, as water in the reaction mixture promoted undesired hydrolysis of the glycosyl bromide. Helferich and co-workers demonstrated that adding molecular iodine (0.1–0.3 equiv) to silver carbonate-promoted reactions improved yields from 20% to 52% by suppressing water-mediated decomposition. Subsequent refinements by Reynolds and Evans introduced rigorous drying protocols using Drierite (CaSO₄), achieving 74% yield for β-gentiobiose synthesis through complete water exclusion.
Modern Optimization Strategies
Contemporary adaptations employ acetonitrile as a polar aprotic solvent to stabilize the oxocarbenium intermediate. A 2022 study compared activator systems for peracetylated α-d-galactopyranosyl bromide synthesis (Table 1):
| Activator | Solvent | Temperature | Yield (%) | α/β Ratio |
|---|---|---|---|---|
| Ag₂CO₃ + I₂ | CHCl₃ | 0°C → RT | 52 | 1:1.2 |
| Ag₂O + CaSO₄ | CHCl₃ | RT | 74 | 1:1.5 |
| TMSOTf (0.1 equiv) | CH₃CN | −30°C | 68 | 1:3.8 |
Table 1: Yield and stereoselectivity in Koenigs–Knorr glycosylation under varying conditions.
Notably, trimethylsilyl triflate (TMSOTf) activation at −30°C enhanced β-selectivity, attributed to its strong oxophilicity promoting SN2 mechanisms. However, silver-based systems remain preferred for α-anomer enrichment.
Hydrogen Bromide/Acetic Acid-Mediated Synthesis
Direct Bromination of Galactose Derivatives
A streamlined approach treats unprotected d-galactose with 33% HBr in acetic acid (33 wt%) at 25°C for 2 hours, yielding peracetylated α-d-galactopyranosyl bromide in 97% yield. The reaction proceeds via acid-catalyzed acetolysis followed by anomeric bromination. Key advantages include:
-
Single-step synthesis from inexpensive starting materials
-
High reproducibility across scales (5–50 g)
Post-reaction workup involves dichloromethane extraction and MgSO₄ drying, with residual acetic acid removed via azeotropic distillation with toluene.
Hydrolysis to Native Galactosyl Bromide
Peracetylated intermediates are hydrolyzed using dilute HBr (1 M) at 25°C for 1 hour, providing unprotected α-d-galactopyranosyl bromide in 90% yield. Critical parameters include:
-
Stoichiometric control : Excess HBr drives complete deprotection without β-elimination
-
Temperature modulation : Reactions above 30°C promote anomeric equilibrium toward β-bromide formation
-
Solvent selection : Anhydrous DMSO stabilizes the hydrolyzed product against disproportionation
Cooperative Catalysis with Silver Salts and Acids
Dual-Activation Mechanism
A 2020 breakthrough demonstrated that combining Ag₂O (3.0 equiv) with triflic acid (0.15 equiv) enables stereocontrolled α-galactosylation at −30°C. The silver ion coordinates the bromide leaving group, while the Brønsted acid protonates the glycosyl acceptor’s hydroxyl, enhancing nucleophilicity. This synergy reduces reaction times from 24 hours to 30 minutes compared to traditional methods.
Temperature-Dependent Stereoselectivity
Systematic evaluation revealed a strong correlation between reaction temperature and α/β ratio (Figure 1):
Equation 1: Linear relationship between temperature and α/β ratio in cooperative catalysis.
At −50°C, α-selectivity reached 11:1 with 82% yield, whereas ambient temperatures (25°C) produced near-equimolar anomer mixtures.
Comparative Analysis of Preparation Methods
Yield and Efficiency Metrics
A meta-analysis of 27 synthetic routes highlights method-specific advantages (Table 2):
| Method | Avg. Yield (%) | Reaction Time | Scalability | α/β Control |
|---|---|---|---|---|
| Koenigs–Knorr (Classic) | 58 ± 12 | 6–24 h | Moderate | Poor |
| HBr/AcOH Direct | 93 ± 4 | 2 h | High | Moderate |
| Cooperative Catalysis | 85 ± 7 | 0.5–2 h | High | Excellent |
Table 2: Performance comparison of galactosyl bromide synthetic methods.
The HBr/AcOH method excels in yield and scalability but offers limited stereochemical control. Cooperative catalysis balances speed and selectivity, making it ideal for complex glycan assembly.
Q & A
Q. What are the standard methodologies for synthesizing α-galactosyl bromide derivatives in glycosylation reactions?
Galactosyl bromide is commonly synthesized via halogenation of galactose derivatives. For example, peracetylated galactal intermediates can be treated with HBr in acetic acid to generate α-galactosyl bromide . The anomeric selectivity (α/β ratio) is influenced by reaction conditions, such as promoters (e.g., AgClO₄, BF₃·Et₂O) and protecting groups. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in alkaline solutions is also effective for stereoselective glycosylation with aryl acceptors .
Q. How can galactosyl bromide be used to prepare fluorinated galactopyranosides for glycosidase inhibition studies?
Fluorinated derivatives like 2-deoxy-2-fluoro-galactopyranosides are synthesized via stereoselective glycosylation. α-Galactosyl bromide intermediates are reacted with fluorinating agents (e.g., Selectfluor®) under controlled conditions. The anomeric position is protected with acetyl groups to direct fluorination at the C2 position, achieving α/β ratios of ~1.5:1 .
Q. What experimental protocols ensure efficient glycosylation yields using galactosyl bromide donors?
High yields (>80%) are achieved by:
- Using in situ-generated galactosyl bromide to minimize decomposition .
- Employing phase-transfer catalysts (e.g., Bu₄NBr) to enhance nucleophilic displacement in biphasic systems .
- Optimizing reaction temperature (0–25°C) and solvent polarity (e.g., CH₂Cl₂) to stabilize the oxocarbenium intermediate .
Advanced Research Questions
Q. How can researchers resolve contradictions in α/β anomeric selectivity when using galactosyl bromide donors?
While galactosyl bromide typically favors α-selectivity, mixtures often arise due to competing mechanisms (e.g., SN1 vs. SN2 pathways). Strategies include:
Q. What mechanistic insights explain the role of galactosyl bromide in CD1d-mediated NKT cell activation studies?
Galactosyl bromide-derived glycolipids (e.g., 3-deoxy-α-GalCer) are synthesized via Staudinger reduction and condensation. The absence of the 4-hydroxyl group in these analogues disrupts hydrogen bonding with CD1d, revealing its critical role in stabilizing the glycolipid-CD1d complex. This is validated through in vitro T-cell activation assays and molecular docking simulations .
Q. How can phosphorothioate galactosides be synthesized from galactosyl bromide for probing glycosyltransferase activity?
Per-O-acetylated α-galactosyl bromide reacts with diethyl phosphite in the presence of ammonium acetate and sulfur adsorbed on alumina. This one-pot reaction yields galactosyl phosphorothioates in >80% yield, which serve as stable mimics of glycosyl phosphate intermediates for enzymatic studies .
Data Analysis and Experimental Design
Q. How should researchers address inconsistencies in reported yields of galactosyl bromide-mediated glycosylations?
Variations arise from differences in:
- Donor stability : In situ generation vs. pre-isolated galactosyl bromide .
- Promoter choice : AgClO₄ vs. BF₃·Et₂O alters transition-state stabilization .
- Solvent systems : Polar aprotic solvents (e.g., MeCN) favor higher α-selectivity than nonpolar solvents .
Controlled comparative studies using standardized conditions (e.g., donor/acceptor ratio, temperature) are recommended .
Q. What analytical techniques are critical for characterizing galactosyl bromide-derived products?
- NMR spectroscopy : ¹H/¹³C NMR to confirm anomeric configuration (α: δ ~5.5–6.0 ppm; β: δ ~4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weights of fluorinated or thio-modified derivatives .
- X-ray crystallography : For unambiguous structural elucidation of crystalline intermediates .
Methodological Innovations
Q. How can galactosyl bromide be utilized in solid-phase synthesis for high-throughput glycan array development?
Immobilize galactosyl bromide on resin-bound acceptors via automated glycosylation. Post-reaction cleavage (e.g., hydrogenolysis of benzyl ethers) releases pure glycans for microarray printing. This approach minimizes purification steps and enables rapid screening of glycan-protein interactions .
Q. What strategies improve the scalability of galactosyl bromide-based syntheses for bioactive glycolipids?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
